2,8-Dimethyladenosine

Vue d'ensemble

Description

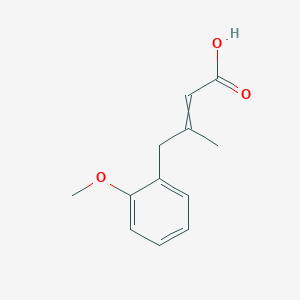

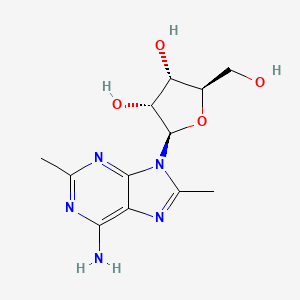

2,8-Dimethyladenosine is a modified nucleoside . It is an adenosine analogue with the molecular formula C12H17N5O4 . It has an average mass of 295.294 Da and a monoisotopic mass of 295.128052 Da . It is also known by other names such as 2,8-Dimethyladenosin in German, 2,8-Diméthyladénosine in French, and Adenosine, 2,8-dimethyl- in ACD/Index Name .

Synthesis Analysis

The synthesis of 2,8-Dimethyladenosine involves methylation of position 8 of adenosine. This methylation is the main product of Cfr action upon reaction with A2503. Cfr also has a less pronounced capability to methylate position 2 of A2503 to produce 2,8-dimethyladenosine .

Molecular Structure Analysis

The molecular structure of 2,8-Dimethyladenosine consists of 4 defined stereocentres . The structure of 2,8-Dimethyladenosine is complex and involves a catalytic mechanism for N6-adenosine methylation by METTL4, which may be shared among MT-A70 family members .

Physical And Chemical Properties Analysis

2,8-Dimethyladenosine has a density of 1.9±0.1 g/cm3. Its molar refractivity is 68.8±0.5 cm3. It has 9 H bond acceptors, 5 H bond donors, and 2 freely rotating bonds . Its polar surface area is 140 Å2, and its molar volume is 158.6±7.0 cm3 .

Applications De Recherche Scientifique

Identification of N6,2’-O-Dimethyladenosine Sites in RNA Sequences

N6,2’-O-dimethyladenosine (m6Am) is a post-transcriptional modification that may be associated with regulatory roles in the control of cellular functions . Therefore, it is crucial to accurately identify transcriptome-wide m6Am sites to understand underlying m6Am-dependent mRNA regulation mechanisms and biological functions . A deep-learning-based tool, DLm6Am, has been developed for this purpose .

Disease Marker Identification

The identification of m6Am sites can help in the development and application of computational models for identifying disease markers . This is because m6Am is a post-transcriptional modification that may be associated with regulatory roles in the control of cellular functions .

Association with Human Disorders

It has recently been experimentally shown to be associated with several human disorders, including obesity genes, and stomach cancer, among others . As a result, N6,2′-O-dimethyladenosine (m6Am) site will play a crucial part in the regulation of RNA if it can be correctly identified .

RNA Methylation Modification

N6, 2’-O-dimethyladenosine (m6Am) is an abundant RNA methylation modification on vertebrate mRNAs and is present in the transcription initiation region of mRNAs . It has been found to play a crucial role in the regulation of RNA .

Association with Obesity

m6Am has been identified as a promising target for FTO removal from the human obesity gene . It has been associated with obesity .

Predictive Modeling

Deep learning-based models like DLm6Am and EMDL_m6Am have been developed to predict the transcriptome-wide likelihoods of m6Am sites . These models have greatly improved the predictive performance of the m6Am sites and could provide a valuable reference for future studies .

Mécanisme D'action

Target of Action

2,8-Dimethyladenosine is an adenosine analogue . It has been shown to act as a smooth muscle vasodilator and inhibit cancer progression . It is also involved in the control of ribosomal RNA (rRNA) but its role in β-cells or type 2 diabetes remains to be identified .

Mode of Action

2,8-Dimethyladenosine interacts with its targets by acting as an adenosine analogue . Adenosine analogues have been shown to inhibit cancer progression

Biochemical Pathways

It is known that adenosine analogues can affect various biochemical pathways, including those involved in smooth muscle vasodilation and cancer progression

Result of Action

Safety and Hazards

The safety data sheet for 2,8-Dimethyladenosine suggests that if inhaled, the victim should be moved into fresh air. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water .

Propriétés

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-2,8-dimethylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O4/c1-4-14-10(13)7-11(15-4)17(5(2)16-7)12-9(20)8(19)6(3-18)21-12/h6,8-9,12,18-20H,3H2,1-2H3,(H2,13,14,15)/t6-,8-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMBEEFIKCGALL-WOUKDFQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2C(=N1)N(C(=N2)C)C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=C2C(=N1)N(C(=N2)C)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R,4S,5R)-2-(6-Amino-2,8-dimethyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine hydrobromide](/img/structure/B1459170.png)

![N-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1459171.png)

![4-[(2,5-Dichlorophenyl)methyl]piperidine hydrochloride](/img/structure/B1459172.png)

![Octahydropyrido[2,1-c]morpholine-3-carbonitrile](/img/structure/B1459177.png)

![2-{2-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid](/img/structure/B1459186.png)

![Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine dihydrochloride](/img/structure/B1459187.png)

amine dihydrochloride](/img/structure/B1459190.png)